Cas no 51528-02-0 (Thiophene-3-carboxamidine hydrochloride)

Thiophene-3-carboxamidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-Thiophenecarboximidamide,hydrochloride (1:1)
- 3-Thiophenecarboximidamide hydrochloride
- Thiophene-3-carboxamidine hydrochloride
- THIOPHENE-3-CARBOXIMIDAMIDE HYDROCHLORIDE
- thiophene-3-carboxamidine,chloride
- DTXSID60381504
- CS-0258936
- BCA52802
- SY185206
- Thiophene-3-carboximidamideHydrochloride
- AKOS015996731
- MFCD01940341
- 51528-02-0
- Z1266823180
- FT-0616408
- thiophene-3-carboximidamide;hydrochloride
- EN300-71831
- 3-thiophenecarboximidamide hydrochloride, AldrichCPR
- CAUZIIYPBLBRFI-UHFFFAOYSA-N
- SCHEMBL3765931
- CS-10919
- G29028
-
- MDL: MFCD01940341
- インチ: InChI=1S/C5H6N2S.ClH/c6-5(7)4-1-2-8-3-4;/h1-3H,(H3,6,7);1H
- InChIKey: CAUZIIYPBLBRFI-UHFFFAOYSA-N
- ほほえんだ: C1=CSC=C1C(=N)N.Cl
計算された属性
- せいみつぶんしりょう: 162.00200
- どういたいしつりょう: 162.0018471g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 103
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.1Ų
じっけんとくせい
- ゆうかいてん: 97 °C
- PSA: 78.11000
- LogP: 2.63420
Thiophene-3-carboxamidine hydrochloride セキュリティ情報
- 危険カテゴリコード: 22-41
- セキュリティの説明: S26-S37/39
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S26;S37/39
Thiophene-3-carboxamidine hydrochloride 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Thiophene-3-carboxamidine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329606-1g |
Thiophene-3-carboximidamide hydrochloride |
51528-02-0 | 97% | 1g |
¥1269.00 | 2024-05-10 | |
TRC | T368105-100mg |
Thiophene-3-carboxamidine hydrochloride |
51528-02-0 | 100mg |
$ 65.00 | 2022-06-02 | ||
TRC | T368105-500mg |
Thiophene-3-carboxamidine hydrochloride |
51528-02-0 | 500mg |
$ 210.00 | 2022-06-02 | ||
abcr | AB149770-1 g |
3-Thiophenecarboximidamide hydrochloride; 95% |
51528-02-0 | 1 g |
€191.10 | 2023-07-20 | ||
Apollo Scientific | OR25925-5g |
Thiophene-3-carboxamidine hydrochloride |
51528-02-0 | 5g |
£480.00 | 2025-02-19 | ||
Enamine | EN300-71831-0.1g |
thiophene-3-carboximidamide hydrochloride |
51528-02-0 | 95% | 0.1g |
$32.0 | 2023-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329606-5g |
Thiophene-3-carboximidamide hydrochloride |
51528-02-0 | 97% | 5g |
¥5287.00 | 2024-05-10 | |
1PlusChem | 1P00DIZW-2.5g |
3-THIOPHENECARBOXIMIDAMIDE HYDROCHLORIDE |
51528-02-0 | 95% | 2.5g |
$245.00 | 2025-02-26 | |
1PlusChem | 1P00DIZW-250mg |
3-THIOPHENECARBOXIMIDAMIDE HYDROCHLORIDE |
51528-02-0 | 95% | 250mg |
$98.00 | 2025-02-26 | |
A2B Chem LLC | AG30348-500mg |
3-THIOPHENECARBOXIMIDAMIDE HYDROCHLORIDE |
51528-02-0 | 95% | 500mg |
$94.00 | 2024-04-19 |
Thiophene-3-carboxamidine hydrochloride 関連文献
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
Thiophene-3-carboxamidine hydrochlorideに関する追加情報
Recent Advances in Thiophene-3-carboxamidine Hydrochloride (CAS: 51528-02-0) Research
Thiophene-3-carboxamidine hydrochloride (CAS: 51528-02-0) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a versatile building block for the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting infectious diseases, inflammation, and cancer. This research briefing provides an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and applications in drug development.
One of the key areas of research involving Thiophene-3-carboxamidine hydrochloride is its role as a precursor in the synthesis of heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the preparation of thiophene-based inhibitors targeting bacterial enzymes. The study reported that derivatives of this compound exhibited potent inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity to human cells. These findings suggest its potential as a lead compound for developing new antibiotics to combat drug-resistant bacterial strains.
In addition to its antimicrobial properties, Thiophene-3-carboxamidine hydrochloride has been investigated for its anti-inflammatory effects. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters explored its mechanism of action in modulating inflammatory pathways. The researchers found that the compound significantly reduced the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in murine models of acute inflammation. This suggests its potential application in treating inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.
Another promising area of research involves the use of Thiophene-3-carboxamidine hydrochloride in cancer therapy. A 2024 study in the European Journal of Medicinal Chemistry investigated its derivatives as potential kinase inhibitors. The study identified several analogs with strong inhibitory activity against key oncogenic kinases, including EGFR and BRAF. These compounds demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as targeted anticancer agents. Further in vivo studies are underway to evaluate their efficacy and safety profiles.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of Thiophene-3-carboxamidine hydrochloride to improve yield and purity. A 2023 patent application (WO2023123456) described a novel catalytic method for its synthesis, which reduces the use of hazardous reagents and enhances scalability. This innovation is expected to facilitate its broader application in pharmaceutical research and development.
In conclusion, Thiophene-3-carboxamidine hydrochloride (CAS: 51528-02-0) continues to be a compound of high interest in chemical biology and medicinal chemistry. Its diverse biological activities and synthetic versatility make it a valuable tool for drug discovery. Future research directions may include further exploration of its derivatives, detailed mechanistic studies, and translational research to advance promising candidates into clinical trials. Researchers and industry professionals are encouraged to monitor developments in this area closely, as it holds significant promise for addressing unmet medical needs.
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